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Compound Name: 1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
1,3-Diiodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a

versatile and valuable intermediate in modern organic synthesis, particularly within the

pharmaceutical and materials science sectors. The strategic placement of two iodine atoms

and a nitro group on the benzene ring provides three distinct points for chemical modification.

The iodine atoms act as efficient leaving groups for a variety of metal-catalyzed cross-coupling

reactions, while the nitro group can be readily reduced to an amine, opening pathways for a

vast array of derivatizations. This guide provides a comprehensive overview of the core

physicochemical properties of 1,3-diiodo-5-nitrobenzene, a detailed and validated protocol for

its synthesis, robust methods for its analytical characterization, an exploration of its reactivity in

the context of drug discovery, and essential safety and handling procedures.

Core Physicochemical and Computed Properties
1,3-Diiodo-5-nitrobenzene (CAS No: 57830-60-1) is a crystalline solid whose molecular

architecture is primed for synthetic utility.[1] A summary of its key properties is presented below.

Understanding these parameters is foundational for its appropriate handling, storage, and

application in experimental design.
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Property Value Source

Molecular Formula C₆H₃I₂NO₂ PubChem[1][2]

Molecular Weight 374.90 g/mol PubChem[2]

IUPAC Name 1,3-diiodo-5-nitrobenzene PubChem[1][2]

Synonyms 3,5-Diiodonitrobenzene PubChem[1][2]

Melting Point 33 - 38 °C (estimate)
Fisher Scientific (for 1-Iodo-3-

nitrobenzene)[3]

Boiling Point ~280 °C (estimate)
Fisher Scientific (for 1-Iodo-3-

nitrobenzene)[3]

XLogP3-AA 3.1 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 0 PubChem[2]

Note: Experimental melting and boiling point data for 1,3-diiodo-5-nitrobenzene are not

readily available in public literature. The values provided are from the Safety Data Sheet for the

structurally similar compound 1-iodo-3-nitrobenzene and serve as a reasonable estimation.

Synthesis and Mechanistic Considerations
The synthesis of 1,3-diiodo-5-nitrobenzene can be approached from multiple perspectives.

However, for achieving high purity and yield, the most reliable method involves a classical

Sandmeyer-type reaction sequence starting from a readily available precursor.

Recommended Synthesis Protocol: Diazotization of 3,5-
Diiodoaniline
This procedure is adapted from a robust and well-documented method for the synthesis of a

related tri-iodo compound published in Organic Syntheses, a highly trusted source for
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reproducible chemical preparations.[4] The underlying principle is the conversion of a primary

aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme: 3,5-Diiodoaniline → [Diazonium Salt Intermediate] → 1,3-Diiodo-5-
nitrobenzene (This scheme is illustrative; the actual synthesis involves diazotization followed

by treatment with an iodide source, not direct nitration of the diazonium salt shown in a

simplified diagram).

Step 1: Diazotization

Step 2: Iodide Displacement (Sandmeyer-type)

3,5-Diiodoaniline

3,5-Diiodobenzenediazonium
Sulfate (in situ)

Formation of
Diazonium Salt

NaNO₂, H₂SO₄

0-5 °C

1,3-Diiodo-5-nitrobenzene
(Target Molecule)

Reaction with Iodide

Potassium Iodide (KI)
Solution

Displacement of N₂

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,3-diiodo-5-nitrobenzene.

Step-by-Step Methodology:

Apparatus Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer,

and an addition funnel. The flask should be placed in an ice-salt bath to maintain low

temperatures.

Diazotization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11273354/
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body-img
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the flask, dissolve the starting material, 3,5-diiodoaniline, in concentrated sulfuric acid

with stirring. Cool the resulting solution to 0-5 °C.

Separately, prepare a solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid, also

cooled to 0-5 °C.

Slowly add the sodium nitrite solution to the aniline solution via the addition funnel. The

rate of addition must be controlled to keep the internal temperature below 10 °C. Vigorous

stirring is essential to ensure efficient mixing and heat dissipation. The formation of the

diazonium salt is typically complete after stirring for 1-2 hours at this temperature.

Iodide Displacement:

Prepare a separate solution of potassium iodide (KI) in water.

Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring.

The diazonium group is an excellent leaving group (as N₂ gas), and it will be displaced by

the iodide ion. Nitrogen gas evolution will be observed.

After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60

°C) to ensure the complete decomposition of the diazonium salt.

Workup and Purification:

Cool the reaction mixture to room temperature. If any free iodine has formed (indicated by

a brown color), it can be quenched by the addition of a small amount of sodium bisulfite

solution until the color disappears.

The solid product, 1,3-diiodo-5-nitrobenzene, is collected by vacuum filtration.

Wash the crude product thoroughly with water to remove inorganic salts and acids,

followed by a wash with a cold, low-polarity solvent (e.g., hexane) to remove nonpolar

impurities.

For final purification, the product can be recrystallized from a suitable solvent, such as

ethanol or a mixture of ethanol and water.
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Alternative Synthetic Route: Direct Iodination
An alternative, though potentially less selective, approach is the direct electrophilic iodination of

m-nitroaniline. Aromatic amines are highly activated, and iodination typically occurs at the para

and ortho positions relative to the amine.[5] Direct iodination of m-nitroaniline would likely lead

to a mixture of isomers, making purification challenging. Methods using molecular iodine with

an oxidant like nitric acid in acetic acid have been reported for the iodination of various

activated aromatics.[6] However, controlling the reaction to yield the desired 3,5-diiodo product

exclusively would require careful optimization and may not be as efficient as the diazotization

route.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized 1,3-diiodo-5-nitrobenzene is critical. A

combination of spectroscopic and chromatographic methods forms a self-validating system for

quality control. While public databases lack readily available spectra for this specific compound,

its structure allows for accurate prediction of its analytical signatures. Commercial suppliers like

BLD Pharm and Sigma-Aldrich provide spectral data upon purchase.[7][8]
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Technique Expected Results and Interpretation

¹H NMR

The spectrum should show three distinct signals

in the aromatic region (approx. 7.5-8.5 ppm).

Due to the symmetry, one proton is unique

(between the two iodine atoms), and the other

two are equivalent. We expect two signals: a

triplet (or complex multiplet) for the proton at C4

and a doublet (or complex multiplet) for the

protons at C2 and C6.

¹³C NMR

The spectrum should display four distinct

signals for the aromatic carbons, corresponding

to the four unique carbon environments (C1/C3,

C2, C4, C5). The carbons attached to the iodine

atoms (C1, C3) will show a characteristic low-

field shift.

Mass Spectrometry (EI)

The mass spectrum should exhibit a clear

molecular ion peak (M⁺) at m/z = 375. Key

fragmentation patterns would include the loss of

the nitro group (M-46) and the loss of iodine

atoms (M-127).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong

absorption bands corresponding to the

asymmetric and symmetric stretching of the

nitro group (NO₂) at approximately 1530-1550

cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-I

stretching bands will appear in the fingerprint

region (below 700 cm⁻¹).

HPLC

Purity analysis via reverse-phase HPLC should

show a single major peak, with the purity

typically expected to be >98% for research-

grade material.

Reactivity and Applications in Drug Development
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1,3-Diiodo-5-nitrobenzene is not an end product but a strategic scaffold. Its value lies in its

predictable reactivity, allowing for the systematic construction of complex molecular

architectures. The two iodine atoms and the nitro group are orthogonal functional handles that

can be addressed sequentially or in concert.

Core Reaction Pathways
The primary transformations relevant to drug discovery are the reduction of the nitro group and

the participation of the iodo groups in cross-coupling reactions.

Nitro Group Reduction

Cross-Coupling Reactions

Further Derivatization

1,3-Diiodo-5-nitrobenzene

3,5-Diiodoaniline

Reduction
(e.g., SnCl₂, Fe/HCl, H₂/Pd-C)

Suzuki Coupling
(with Boronic Acids)

Sonogashira Coupling
(with Alkynes)

Buchwald-Hartwig
Amination (with Amines)

Amide Formation Sulfonamide Formation

Click to download full resolution via product page

Caption: Key synthetic transformations of 1,3-diiodo-5-nitrobenzene.

Strategic Value in Medicinal Chemistry
Nitro Group as a Masked Amine: The reduction of a nitro group to a primary amine is one of

the most robust and widely used transformations in medicinal chemistry.[6] This amine

serves as a crucial attachment point for building molecular complexity. It can be acylated to
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form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive

amination to introduce further alkyl substituents—all of which are common functional groups

in active pharmaceutical ingredients (APIs).[2]

Di-iodo Scaffold for Bi-aryl and Complex Structures: The two iodine atoms make this

molecule an ideal core for building molecules with C₂ symmetry or for creating libraries of

compounds through divergent synthesis. The iodo groups are excellent substrates for a wide

range of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the construction

of bi-aryl or bi-heteroaryl structures, a motif prevalent in many kinase inhibitors and other

targeted therapies.

Sonogashira Coupling: Coupling with terminal alkynes introduces rigid linear linkers, a

common strategy for probing binding pockets in enzymes and receptors.

Buchwald-Hartwig Amination: Direct formation of C-N bonds by coupling with primary or

secondary amines provides access to complex diaryl amines.

The ability to perform these reactions sequentially, by leveraging subtle differences in reactivity

or by using protecting groups, allows a medicinal chemist to build out different substituents

from the central scaffold, systematically exploring the structure-activity relationship (SAR) of a

new chemical series.

Safety, Handling, and Disposal
1,3-Diiodo-5-nitrobenzene is classified as a hazardous substance and must be handled with

appropriate precautions. The GHS hazard classifications provide a clear directive for risk

assessment.[1][2]
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Hazard Class Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Acute Toxicity, Dermal H312 Harmful in contact with skin

Acute Toxicity, Inhaled H332 Harmful if inhaled

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

STOT SE 3 H335 May cause respiratory irritation

Source: PubChem[1][2]

Drawing from best practices for handling iodo- and nitro-aromatic compounds, the following

procedures are mandatory.[3]

Engineering Controls & Personal Protective Equipment (PPE):

Ventilation: Always handle this compound in a certified chemical fume hood to avoid

inhalation of dust or vapors.

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye

and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are

inspected before use and changed immediately if contamination occurs.

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded,

use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate

filter.[3]

Handling and Storage:

Avoid contact with skin, eyes, and clothing. Do not breathe dust.

Keep away from heat, sparks, open flames, and other sources of ignition.[3]
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations. Waste should be sent to an approved waste disposal plant. Do

not allow product to reach sewage systems.

Conclusion
1,3-Diiodo-5-nitrobenzene is a synthetically powerful and commercially available building

block whose utility in research and development, particularly for pharmaceuticals, is clear. Its

well-defined points of reactivity allow for controlled, stepwise elaboration into complex target

molecules. While its handling requires strict adherence to safety protocols due to its hazardous

nature, a thorough understanding of its properties and reactivity empowers chemists to

leverage its full potential in the discovery and synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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